2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid
Description
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid (CAS 4785-66-4) is a sulfone-containing acetic acid derivative with a saturated five-membered tetrahydrothiophene ring. Its molecular formula is C₆H₁₀O₄S, and it has a molecular weight of 178.21 g/mol . The compound features a 1,1-dioxidotetrahydrothiophen-3-yl moiety linked via an oxygen atom to an acetic acid group.
Properties
Molecular Formula |
C6H10O5S |
|---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)oxyacetic acid |
InChI |
InChI=1S/C6H10O5S/c7-6(8)3-11-5-1-2-12(9,10)4-5/h5H,1-4H2,(H,7,8) |
InChI Key |
QYKOABMCTQEXBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid typically involves the reaction of tetrahydrothiophene with suitable oxidizing agents to introduce the dioxido groupThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido group to other sulfur-containing functionalities.
Substitution: The acetic acid moiety can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives. Substitution reactions can lead to a wide range of functionalized compounds .
Scientific Research Applications
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The dioxido group can participate in redox reactions, influencing cellular processes. The acetic acid moiety may interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid, differing in ring saturation, substituents, or heterocyclic systems:
3-Thiopheneacetic Acid, 2,3-Dihydro-, 1,1-Dioxide (CAS 17236-25-8)
- Molecular Formula : C₆H₈O₄S
- Molecular Weight : 176.19 g/mol
- Structural Difference : Partially saturated thiophene ring (2,3-dihydro) with one double bond retained, compared to the fully saturated tetrahydrothiophene ring in the target compound.
2-(1,1-Dioxo-2,3-dihydro-1λ⁶-benzothiophen-3-yl)acetic Acid (CAS 130105-46-3)
- Molecular Formula : C₁₀H₁₀O₄S
- Molecular Weight : 226.25 g/mol
- Structural Difference : Incorporates a benzothiophene ring (fused benzene and thiophene) instead of tetrahydrothiophene.
- Impact : Enhanced lipophilicity due to the aromatic benzene ring, likely influencing bioavailability and metabolic stability in drug design .
2-(1,1-Dioxidotetrahydro-2H-thiopyran-3-yl)acetic Acid (CAS 1340400-77-2)
- Molecular Formula : C₇H₁₂O₄S
- Molecular Weight : 192.23 g/mol
- Structural Difference : Six-membered thiopyran ring (tetrahydrothiopyran) instead of the five-membered tetrahydrothiophene.
- Impact : Larger ring size may reduce steric hindrance and alter solubility profiles, as suggested by its storage in 10 mM solutions at 2–8°C .
2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)thio]acetic Acid (CAS 854357-37-2)
- Molecular Formula: C₉H₇NO₄S₂
- Molecular Weight : 257.29 g/mol
- Structural Difference : Benzisothiazole ring with a sulfone group and a sulfur-linked acetic acid chain.
- Impact : The benzisothiazole core introduces nitrogen into the heterocycle, which may enhance binding to biological targets compared to sulfur-only systems .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid | 4785-66-4 | C₆H₁₀O₄S | 178.21 | Saturated tetrahydrothiophene, oxygen linker |
| 3-Thiopheneacetic acid, 2,3-dihydro-, 1,1-dioxide | 17236-25-8 | C₆H₈O₄S | 176.19 | Partially unsaturated thiophene |
| 2-(1,1-Dioxo-benzothiophen-3-yl)acetic acid | 130105-46-3 | C₁₀H₁₀O₄S | 226.25 | Benzothiophene fused ring |
| 2-(1,1-Dioxidotetrahydrothiopyran-3-yl)acetic acid | 1340400-77-2 | C₇H₁₂O₄S | 192.23 | Six-membered thiopyran ring |
| 2-[(1,1-Dioxido-benzisothiazol-3-yl)thio]acetic acid | 854357-37-2 | C₉H₇NO₄S₂ | 257.29 | Benzisothiazole, sulfur linker |
Biological Activity
2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article aims to summarize the current understanding of its biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₇H₉O₃S
- Molecular Weight : 175.21 g/mol
- IUPAC Name : 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid
Anti-inflammatory Effects
Recent studies have demonstrated that compounds related to 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid exhibit significant anti-inflammatory properties. A notable study reported that novel phenoxy acetic acid derivatives showed a reduction in paw thickness and weight in inflammatory models, indicating substantial anti-inflammatory activity .
Table 1: Anti-inflammatory Activity of Related Compounds
| Compound Name | Paw Thickness Reduction (%) | TNF-α Inhibition (%) | PGE-2 Inhibition (%) |
|---|---|---|---|
| Compound A | 63.35 | 61.04 | 60.58 |
| Compound B | 46.51 | 64.88 | 57.07 |
This table highlights the effectiveness of these compounds in reducing inflammation markers, which is crucial for therapeutic applications.
Pain Relief Mechanism
The mechanism of action for pain relief involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in the inflammatory process. The IC₅₀ values for various derivatives indicate their potency as COX inhibitors.
Table 2: COX Inhibition Potency of Selected Compounds
| Compound Name | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|
| Mefenamic Acid | 9.03 | 5.3 | 1.70 |
| Celecoxib | 0.05 | 0.02 | 250 |
| Compound C | 8.43 | 0.09 | 93.78 |
The selectivity index is particularly important as it indicates the compound's preference for inhibiting COX-2 over COX-1, thus minimizing gastrointestinal side effects associated with non-selective NSAIDs.
Case Studies
Case Study 1: Analgesic Efficacy in Animal Models
A study evaluated the analgesic efficacy of a related compound in a rat model of acute pain induced by formalin injection. The results indicated that administration of the compound significantly reduced pain scores compared to controls, demonstrating its potential as an analgesic agent.
Case Study 2: Toxicological Profile Assessment
In another study, the safety profile of compounds similar to 2-((1,1-Dioxidotetrahydrothiophen-3-yl)oxy)acetic acid was assessed through renal and liver function tests in animal models. The results showed no significant elevation in liver enzymes (AST and ALT), suggesting a favorable safety profile for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
